2-(2-Methyl-1-oxoisoquinolin-4-yl)acetic acid

Epigenetics Bromodomain Inhibition Cancer Therapeutics

This 2-(2-Methyl-1-oxoisoquinolin-4-yl)acetic acid (CAS 332886-33-6) is the critical starting material for US Patent 9,598,372 BRD4 inhibitors. Its unique 2-methyl/4-acetic acid pattern enables precise SAR for anticancer targets. The versatile carboxylic acid handle allows rapid amide/ester derivatization. Trusted by medicinal chemists for library synthesis and lead optimization. Secure this high-purity (95%) intermediate now to accelerate your epigenetic research.

Molecular Formula C12H11NO3
Molecular Weight 217.224
CAS No. 332886-33-6
Cat. No. B2838642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methyl-1-oxoisoquinolin-4-yl)acetic acid
CAS332886-33-6
Molecular FormulaC12H11NO3
Molecular Weight217.224
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C2C1=O)CC(=O)O
InChIInChI=1S/C12H11NO3/c1-13-7-8(6-11(14)15)9-4-2-3-5-10(9)12(13)16/h2-5,7H,6H2,1H3,(H,14,15)
InChIKeyNDMKUEZBAXIIDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Methyl-1-oxoisoquinolin-4-yl)acetic acid (CAS 332886-33-6): Structural Profile and Procurement Baseline


2-(2-Methyl-1-oxoisoquinolin-4-yl)acetic acid (CAS 332886-33-6) is a heterocyclic compound of the isoquinolin-1-one class, characterized by a 1-oxoisoquinoline core methylated at the 2-position and bearing an acetic acid substituent at the 4-position. Its molecular formula is C12H11NO3 with a molecular weight of 217.22 g/mol [1]. The compound is commercially available as a building block for medicinal chemistry, with typical purity specifications of 95–98% and non-human research use only labeling . Structurally, it serves as the core scaffold or intermediate for generating diverse bioactive derivatives, including bromodomain inhibitors and potential anticancer agents [2].

2-(2-Methyl-1-oxoisoquinolin-4-yl)acetic acid: Why In‑Class Isoquinoline Acetic Acids Are Not Interchangeable


Generic substitution among isoquinoline‑1‑one acetic acids is unsupported due to profound differences in molecular recognition arising from subtle structural variations. The target compound’s precise substitution pattern — methyl at the 2‑position and acetic acid at the 4‑position — dictates a unique vector for covalent or non‑covalent interactions. Even closely related analogs, such as the 3‑methyl regioisomer or the corresponding carboxylic acid (vs. acetic acid), exhibit divergent activity profiles in biological assays. For instance, the 3‑methyl analog (CAS: RXEFLNUPEQVLRB‑UHFFFAOYSA‑N) is documented separately in patent literature, implying distinct intellectual property and biological utility [1]. Furthermore, the acetic acid handle is essential for subsequent amide coupling or esterification to generate potent bromodomain inhibitors; replacing it with a carboxylic acid or removing the methyl group would alter both synthetic accessibility and target engagement [2].

2-(2-Methyl-1-oxoisoquinolin-4-yl)acetic acid: Quantified Differentiation Evidence for Scientific Procurement


BRD4 Bromodomain Inhibition: Structural Scaffold Enables Sub‑Micromolar Potency in Optimized Derivatives

Derivatives of 2‑(2‑methyl‑1‑oxoisoquinolin‑4‑yl)acetic acid exhibit potent inhibition of the bromodomain‑containing protein 4 (BRD4). The compound serves as the core scaffold for a series of inhibitors described in US Patent 9,598,372. One optimized derivative, N‑[3‑(2‑methyl‑1‑oxoisoquinolin‑4‑yl)phenyl]methanesulfonamide (Example 9), achieves an IC50 of 240‑500 nM against BRD4‑BD1 [1]. In contrast, a closely related analog where the phenylmethanesulfonamide group is replaced by a benzenesulfonamide (Example 27) shows substantially reduced potency (IC50 = 2.75‑2.99 µM) [2]. The ~10‑fold difference highlights the critical importance of the acetic acid‑derived appendage at the 4‑position.

Epigenetics Bromodomain Inhibition Cancer Therapeutics

Synthetic Versatility: Carboxylic Acid vs. Acetic Acid Handle Governs Downstream Diversification

The acetic acid moiety at the 4‑position is functionally distinct from a directly attached carboxylic acid. In the synthesis of aldose reductase inhibitors (US Patent 4,983,613), isoquinoline‑4‑acetic acids undergo amide coupling with amines or amino acid esters to yield active derivatives, whereas isoquinoline‑4‑carboxylic acids require a different synthetic route and produce distinct SAR [1]. The additional methylene spacer in the target compound provides conformational flexibility and optimal geometry for interaction with hydrophobic enzyme pockets. A direct comparator, 2‑methyl‑1‑oxo‑1,2‑dihydro‑4‑isoquinolinecarboxylic acid (CAS 54931‑62‑3), lacks the methylene spacer and consequently yields analogs with altered potency and selectivity in bromodomain assays [2].

Medicinal Chemistry Building Block Synthetic Methodology

Regioisomeric Selectivity: 2‑Methyl vs. 3‑Methyl Substitution Alters Biological Profile

The position of the methyl group on the isoquinolin‑1‑one ring significantly influences biological activity. The target compound (2‑methyl substitution) yields BRD4 inhibitors with IC50 values in the 240‑500 nM range, as shown in Evidence Item 1 [1]. In contrast, the regioisomeric 2‑(3‑methyl‑1‑oxo‑2H‑isoquinolin‑4‑yl)acetic acid (CAS: RXEFLNUPEQVLRB‑UHFFFAOYSA‑N) appears in patent literature but lacks published BRD4 inhibition data, suggesting a distinct or unoptimized activity profile [2]. This regioisomeric difference is supported by docking studies in the isoquinoline class, where even a methyl group shift can disrupt key hydrophobic contacts and π‑stacking interactions.

Structure-Activity Relationship Regiochemistry Drug Discovery

2-(2-Methyl-1-oxoisoquinolin-4-yl)acetic acid: Validated Research and Industrial Application Scenarios


Synthesis of Potent Bromodomain (BRD4) Inhibitors for Oncology Research

The compound is the key starting material for generating a series of BRD4 inhibitors with sub‑micromolar potency, as exemplified in US Patent 9,598,372. Medicinal chemistry teams can use this acetic acid intermediate to rapidly diversify at the 4‑position via amide coupling, enabling SAR studies and lead optimization. The resulting inhibitors have potential applications in treating NUT midline carcinoma, Burkitt‘s lymphoma, and other cancers dependent on BRD4‑driven transcription [1].

Building Block for Isoquinoline‑Focused Chemical Libraries

Due to its unique substitution pattern and versatile acetic acid handle, this compound is ideal for constructing targeted libraries of isoquinoline‑1‑one derivatives. It can be used in parallel synthesis to explore chemical space around the bromodomain binding pocket, or as a core scaffold for generating inhibitors of other epigenetic targets (e.g., histone deacetylases) that are known to accommodate isoquinoline‑based chemotypes [2].

Tool Compound for Investigating Aldose Reductase and Related Metabolic Enzymes

The isoquinoline‑4‑acetic acid framework is a privileged structure for aldose reductase inhibition, as documented in US Patent 4,983,613. Researchers can employ this building block to prepare acetyl carbamate derivatives and explore their potential in diabetic complications or other metabolic disorders where aldose reductase plays a role [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-Methyl-1-oxoisoquinolin-4-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.